molecular formula C13H14Cl2O3 B3415454 Ciprofibrate D6 CAS No. 2070015-05-1

Ciprofibrate D6

Cat. No.: B3415454
CAS No.: 2070015-05-1
M. Wt: 295.19 g/mol
InChI Key: KPSRODZRAIWAKH-WFGJKAKNSA-N
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Preparation Methods

The synthesis of ciprofibrate-d6 involves several steps, including cyclization, acylation, Baeyer-Villiger oxidation, alcoholysis, alkylation, and hydrolysis . The general synthetic route can be summarized as follows:

    Cyclization: Formation of the cyclopropyl ring.

    Acylation: Introduction of the acyl group.

    Baeyer-Villiger Oxidation: Conversion of ketones to esters.

    Alcoholysis: Reaction with alcohol to form esters.

    Alkylation: Introduction of alkyl groups.

    Hydrolysis: Conversion of esters to carboxylic acids.

Industrial production methods typically involve optimizing these steps to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Ciprofibrate-d6 undergoes various chemical reactions, including:

    Oxidation: Conversion of alcohols to ketones or carboxylic acids.

    Reduction: Conversion of ketones to alcohols.

    Substitution: Replacement of functional groups with other groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ciprofibrate-d6 is widely used in scientific research for studying lipid metabolism and its impact on various diseases. Its unique isotopic labeling allows for accurate tracing and understanding of metabolic pathways. Applications include:

Comparison with Similar Compounds

Ciprofibrate-d6 is compared with other fibrate derivatives such as fenofibrate, bezafibrate, and gemfibrozil . While all these compounds share a common mechanism of action through PPARα activation, ciprofibrate-d6’s unique isotopic labeling makes it particularly useful for metabolic studies. Similar compounds include:

Ciprofibrate-d6 stands out due to its deuterated form, which provides enhanced stability and accuracy in analytical applications .

Properties

IUPAC Name

3,3,3-trideuterio-2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-(trideuteriomethyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14Cl2O3/c1-12(2,11(16)17)18-9-5-3-8(4-6-9)10-7-13(10,14)15/h3-6,10H,7H2,1-2H3,(H,16,17)/i1D3,2D3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPSRODZRAIWAKH-WFGJKAKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)OC1=CC=C(C=C1)C2CC2(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C(=O)O)(C([2H])([2H])[2H])OC1=CC=C(C=C1)C2CC2(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2070015-05-1
Record name
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2070015-05-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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